
1-Propan-1,1,2,2-d4-ol(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-1,1,2,2-d4-ol(9CI) is a deuterated form of 1-propanol, where four hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound is often used as a tracer in metabolic studies and as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propan-1,1,2,2-d4-ol(9CI) can be synthesized through the deuteration of 1-propanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of 1-Propan-1,1,2,2-d4-ol(9CI) follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated product. The process is optimized to minimize the loss of deuterium and to ensure the efficient recovery of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propan-1,1,2,2-d4-ol(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated propionic acid.
Reduction: It can be reduced to form deuterated propane.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products:
Oxidation: Deuterated propionic acid.
Reduction: Deuterated propane.
Substitution: Various deuterated alkyl derivatives.
Aplicaciones Científicas De Investigación
1-Propan-1,1,2,2-d4-ol(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed as a tracer in metabolic studies to track biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Propan-1,1,2,2-d4-ol(9CI) is primarily related to its role as a deuterated solvent or tracer. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the detailed analysis of molecular structures. In metabolic studies, the deuterium atoms act as markers, allowing researchers to trace the metabolic pathways and understand the biochemical transformations.
Comparación Con Compuestos Similares
1-Propanol: The non-deuterated form of the compound.
2-Propanol: An isomer of 1-propanol with different physical and chemical properties.
Deuterated Methanol: Another deuterated alcohol used in similar applications.
Uniqueness: 1-Propan-1,1,2,2-d4-ol(9CI) is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the resolution and sensitivity of analytical techniques, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C3H8O |
|---|---|
Peso molecular |
64.12 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2,3D2 |
Clave InChI |
BDERNNFJNOPAEC-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(C)C([2H])([2H])O |
SMILES canónico |
CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


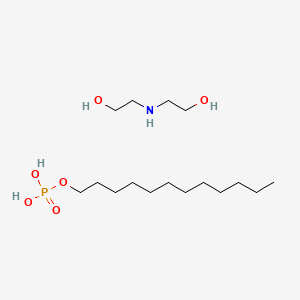
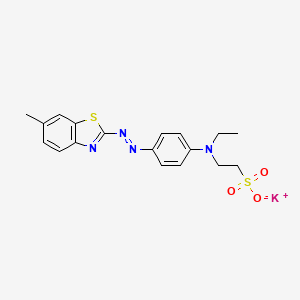
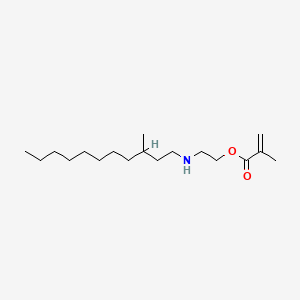
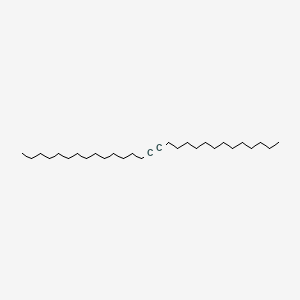
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
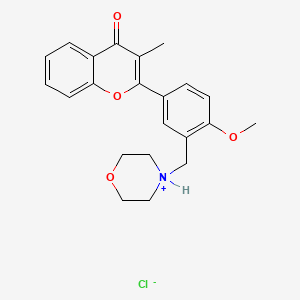
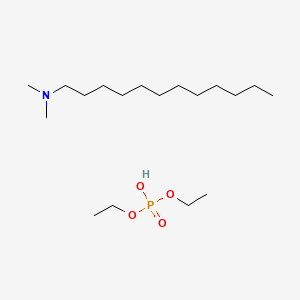
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
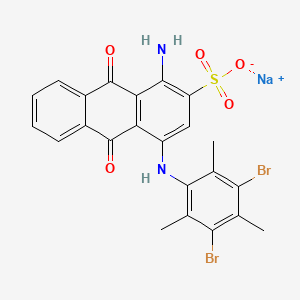
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
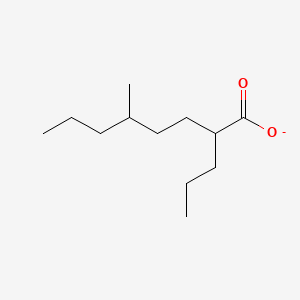
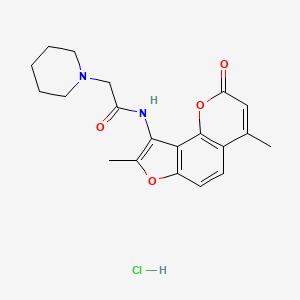
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
